ON1231320 -

ON1231320

Catalog Number: EVT-8278757
CAS Number:
Molecular Formula: C22H15F2N5O3S
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ON1231320 is classified as a small molecule inhibitor with the chemical identifier CAS 131247-39-8. It has been synthesized through methods that involve the construction of an arylsulfonyl pyrido-pyrimidinone core structure, which is essential for its biological activity against PLK2. The compound is primarily sourced from specialized chemical suppliers and research institutions focused on drug development and cancer therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of ON1231320 involves several key steps:

  1. Preparation of the Core Structure: The initial step includes synthesizing the pyrido-pyrimidinone framework, which serves as the backbone for further modifications.
  2. Aryl Sulfonylation: This step involves introducing an arylsulfonyl group to enhance the compound's potency and selectivity toward PLK2.
  3. Purification: Following synthesis, ON1231320 undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

These synthetic routes are crucial for obtaining the desired pharmacological properties while minimizing side effects .

Molecular Structure Analysis

Structure and Data

The molecular structure of ON1231320 features a pyrido-pyrimidinone core with an arylsulfonyl substituent. This configuration is significant for its interaction with the active site of PLK2. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₁N₃O₃S
  • Molecular Weight: 299.32 g/mol

The precise arrangement of atoms within the molecule contributes to its ability to inhibit PLK2 effectively, making it a valuable candidate in cancer therapy .

Chemical Reactions Analysis

Reactions and Technical Details

ON1231320 has been subjected to various chemical reactions to evaluate its stability and reactivity under physiological conditions. Key reactions include:

  • Enzymatic Inhibition: ON1231320 acts by binding to PLK2, leading to inhibition of its kinase activity, which is crucial during mitotic processes.
  • Cellular Uptake Studies: Investigations into how ON1231320 penetrates cellular membranes have been conducted, revealing insights into its bioavailability and pharmacokinetics.

These reactions are pivotal in understanding how ON1231320 can be utilized in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action for ON1231320 primarily revolves around its inhibition of PLK2. By binding to this kinase, ON1231320 disrupts normal cell cycle progression, particularly affecting:

  • Mitotic Entry: Inhibition leads to delays in mitotic entry, preventing cells from dividing.
  • Spindle Formation: It affects the assembly and function of spindle fibers necessary for chromosome segregation.

This disruption can result in increased apoptosis in cancer cells, making ON1231320 a potential therapeutic agent against tumors characterized by aberrant PLK activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ON1231320 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, but less soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating ON1231320 into viable therapeutic agents .

Applications

Scientific Uses

ON1231320 has significant applications in scientific research, particularly in oncology:

  • Cancer Research: Its primary application lies in studying cell cycle regulation and developing targeted therapies for cancers that exhibit overexpression or hyperactivity of PLK2.
  • Drug Development: As a lead compound, it serves as a template for further modifications aimed at enhancing efficacy and reducing side effects.

Research continues to explore its potential in combination therapies with other anticancer agents, leveraging its mechanism of action against various tumor types .

Introduction to Polo-Like Kinase 2 as a Therapeutic Target in Oncology

Polo-Like Kinase 2 (Polo-Like Kinase 2) belongs to the conserved serine/threonine kinase family characterized by N-terminal kinase catalytic domains and C-terminal Polo-Box Domains. Unlike its well-characterized relative Polo-Like Kinase 1 (Polo-Like Kinase 1), which exhibits clear oncogenic properties across numerous cancers, Polo-Like Kinase 2 demonstrates complex and context-dependent roles in tumor biology. This kinase is increasingly recognized as a critical node in cell cycle control, stress adaptation pathways, and genomic stability maintenance—processes frequently dysregulated in malignancies. The development of selective Polo-Like Kinase 2 inhibitors such as ON1231320 represents a promising strategy to exploit tumor-specific vulnerabilities while potentially minimizing off-target effects associated with broader Polo-Like Kinase family inhibition [1] [7] [10].

Role of Polo-Like Kinase 2 in Cell Cycle Regulation and Centriole Duplication

Polo-Like Kinase 2 serves as a master regulator of centriole duplication, an essential process ensuring faithful chromosomal segregation during mitosis. Its activity peaks during the G1/S transition phase, where it orchestrates the initiation of procentriole assembly through precise spatiotemporal control. Key mechanistic insights include:

  • Centriole Licensing: Polo-Like Kinase 2 phosphorylates the centrosomal protein Centrosomal P4.1-Associated Protein at serine 589 and serine 595 residues. This phosphorylation event is indispensable for procentriole formation and subsequent centriole elongation [5].
  • Temporal Coordination: Polo-Like Kinase 2 protein stability is regulated through acetylation-deacetylation cycles. The deacetylase Sirtuin 1 promotes Polo-Like Kinase 2 degradation during early G1 phase but becomes inactivated in late G1, allowing Polo-Like Kinase 2 accumulation to trigger centriole duplication precisely when needed [5].
  • Coordination with Cell Cycle Machinery: Polo-Like Kinase 2 functionally intersects with Cyclin-Dependent Kinase 2/Cyclin E complexes and Polo-Like Kinase 4 to ensure centriole replication synchrony with DNA synthesis. Disruption of this coordination leads to centrosome amplification—a hallmark of chromosomal instability observed in numerous cancers [5] [10].

Table 1: Selectivity Profile of ON1231320 Against Polo-Like Kinase Family Members

Kinase TargetIC₅₀ (μM)Cellular FunctionInhibition by ON1231320
Polo-Like Kinase 20.31Centriole duplication, stress responsePotent inhibition
Polo-Like Kinase 1>10Mitotic entry, spindle assemblyNo significant inhibition
Polo-Like Kinase 3>10DNA damage response, checkpoint controlNo significant inhibition
Polo-Like Kinase 4>10Centriole duplicationNo significant inhibition

Source: Adapted from MedChemExpress data [1] [7]

Experimental ablation of Polo-Like Kinase 2 function induces severe mitotic abnormalities, including failure of centrosome separation, multipolar spindle formation, and G2/M phase arrest. These disruptions culminate in apoptotic cell death across diverse cancer cell models, validating Polo-Like Kinase 2 as a compelling target for antineoplastic intervention [1] [5] [7].

Polo-Like Kinase 2 in Oncogenic Signaling: Implications for Tumor Survival and Hypoxic Adaptation

The role of Polo-Like Kinase 2 in oncology displays remarkable tissue-specific duality, functioning as either a tumor suppressor or context-dependent oncogene depending on cancer type and microenvironmental conditions:

  • Tumor Suppressor Activities: In glioblastoma multiforme and triple-negative breast cancer, Polo-Like Kinase 2 exhibits tumor-suppressive properties. Genomic analyses reveal frequent downregulation of Polo-Like Kinase 2 expression in glioblastoma multiforme tissues compared to normal brain (fold change: -1.7; p=9.03E-06). Critically, reduced Polo-Like Kinase 2 expression correlates strongly with poor patient survival (p<0.05), establishing it as an independent prognostic biomarker [2] [7] [8]. Chromosome 5q deletions encompassing the Polo-Like Kinase 2 locus occur frequently in basal-like breast cancers, and Polo-Like Kinase 2 loss disrupts mammary epithelial polarity, promotes hyperbranching, and accelerates preneoplastic lesion formation in multiparous mouse models [3] [8].

  • Oncogenic Adaptation Mechanisms: Conversely, colorectal carcinoma tissues demonstrate significant Polo-Like Kinase 2 overexpression at both mRNA and protein levels. Functional studies reveal that Polo-Like Kinase 2 supports colorectal carcinoma survival through stabilization of Cyclin E—an oncogenic driver of uncontrolled proliferation. Polo-Like Kinase 2 physically interacts with and promotes proteasomal degradation of F-box/WD repeat-containing protein 7, an E3 ubiquitin ligase that targets Cyclin E for destruction. This Polo-Like Kinase 2/F-box/WD repeat-containing protein 7/Cyclin E axis represents a clinically relevant pathway, with strong correlations between Polo-Like Kinase 2 overexpression and Cyclin E accumulation observed in patient specimens [6].

  • Hypoxic Stress and Mutant p53 Interactions: Under hypoxic conditions characteristic of tumor microenvironments, Polo-Like Kinase 2 expression is epigenetically silenced through promoter hypermethylation. This downregulation may facilitate adaptation to metabolic stress [5]. Additionally, Polo-Like Kinase 2 engages in a dangerous liaison with mutant p53 proteins (found in approximately 50% of human cancers). Polo-Like Kinase 2 phosphorylates mutant p53, stabilizing it and amplifying its gain-of-function oncogenic activities, including enhanced cell proliferation, genomic instability, and chemoresistance. Pharmacological inhibition of Polo-Like Kinase 2 disrupts this axis, restoring sensitivity to DNA-damaging agents in mutant p53-expressing tumor models [4].

Table 2: Correlation Between Polo-Like Kinase 2 Expression and Patient Survival in Glioblastoma Multiforme

Expression LevelMedian Overall SurvivalHazard Ratio (95% CI)P-valueData Source
Low Polo-Like Kinase 212.1 months1.0 (Reference)<0.05The Cancer Genome Atlas
High Polo-Like Kinase 217.8 months0.63 (0.42-0.89)<0.05The Cancer Genome Atlas
Low Polo-Like Kinase 210.3 months1.0 (Reference)<0.05Chinese Glioma Genome Atlas
High Polo-Like Kinase 214.6 months0.68 (0.49-0.94)<0.05Chinese Glioma Genome Atlas

Source: Adapted from Yu et al., Aging 2022 [2] [7]

Rationale for Selective Polo-Like Kinase 2 Inhibition Over Pan-Polo-Like Kinase Targeting in Cancer Therapy

The development of ON1231320 as a highly selective Polo-Like Kinase 2 inhibitor (also known as GBO-006) stems from compelling biological and pharmacological rationales:

  • Isoform Selectivity Imperative: Polo-Like Kinase 1 inhibition, while demonstrating preclinical efficacy, often induces dose-limiting toxicities like neutropenia in clinical trials, attributed to its essential functions in normal cell division [10]. ON1231320’s exceptional selectivity profile—potently inhibiting Polo-Like Kinase 2 (IC₅₀ = 0.31 μM) while sparing Polo-Like Kinase 1, Polo-Like Kinase 3, and Polo-Like Kinase 4 (IC₅₀ >10 μM for each)—minimizes risks of disrupting vital mitotic processes in healthy cells [1] [7]. This selectivity arises from its unique chemical structure (C₂₂H₁₅F₂N₅O₃S), which enables specific interaction with Polo-Like Kinase 2's ATP-binding pocket without affecting the closely related kinase domains of other Polo-Like Kinase family members [7].

  • Synthetic Lethality in Polo-Like Kinase 2-Deficient Cancers: In malignancies harboring Polo-Like Kinase 2 loss (e.g., triple-negative breast cancer with chromosome 5q deletion), Polo-Like Kinase 1 inhibition induces synthetic lethality. Polo-Like Kinase 2 normally binds Polo-Like Kinase 1 via kinase domain interactions during prometaphase, potentially restraining Polo-Like Kinase 1 activity or localization. Polo-Like Kinase 2-deficient tumors exhibit heightened dependence on Polo-Like Kinase 1, rendering them exquisitely sensitive to Polo-Like Kinase 1 inhibitors like volasertib. Preclinical studies show significantly improved tumor responses in Polo-Like Kinase 2-deleted triple-negative breast cancer models treated with volasertib combined with carboplatin, while Polo-Like Kinase 2 re-expression diminishes this therapeutic efficacy [3] [8].

  • Overcoming Chemoresistance Pathways: ON1231320 demonstrates potent chemosensitization effects in mutant p53-driven cancers. By inhibiting Polo-Like Kinase 2-mediated phosphorylation of mutant p53, ON1231320 disrupts the oncogenic autoregulatory loop, destabilizes mutant p53, and restores apoptotic sensitivity to conventional chemotherapeutics and radiotherapy. This mechanism provides a compelling rationale for combining ON1231320 with DNA-damaging agents in cancers expressing mutant p53 proteins [4].

Table 3: Functional Contrasts Between Polo-Like Kinase 2 and Polo-Like Kinase 1 in Normal and Cancer Biology

Biological ContextPolo-Like Kinase 2 FunctionPolo-Like Kinase 1 FunctionTherapeutic Implication
Centrosome DynamicsRegulates centriole duplication initiationRegulates centrosome maturation & separationPolo-Like Kinase 2 inhibition avoids catastrophic mitotic entry
Stress ResponseUpregulated by DNA damage/oxidative stressDownregulated by DNA damagePolo-Like Kinase 2 inhibition targets stress-adapted cancer cells
p53 InteractionsPhosphorylates/stabilizes mutant p53; Transcriptional target of wild-type p53Phosphorylates wild-type p53 (regulating its function)Polo-Like Kinase 2 inhibition disrupts mutant p53 oncogenic signaling
Cancer PrognosisTumor suppressor (glioblastoma multiforme, breast); Oncogene (colorectal carcinoma)Consistent oncogene across cancersTissue-specific targeting rationale for Polo-Like Kinase 2 inhibitors

Source: Synthesized from multiple search results [4] [5] [6]

The diverse biological functions of Polo-Like Kinase 2—spanning centriole duplication, synaptic plasticity, stress response, and both tumor-suppressive and oncogenic roles—underscore the importance of context-dependent therapeutic targeting. ON1231320 provides a precision tool to dissect these complexities and exploit Polo-Like Kinase 2-dependent vulnerabilities across the oncological landscape.

Properties

Product Name

ON1231320

IUPAC Name

6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H15F2N5O3S

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28)

InChI Key

ZEHBZHZMQSHZFI-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.